Product packaging for Omeprazole Acid-d3 Methyl Ester Sulfide(Cat. No.:)

Omeprazole Acid-d3 Methyl Ester Sulfide

Cat. No.: B15143596
M. Wt: 376.4 g/mol
InChI Key: LIIBPAIRGUTVPL-BMSJAHLVSA-N
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Description

Overview of Stable Isotope Labeled Compounds in Chemical and Pharmaceutical Research

Stable isotope labeled compounds are molecules in which one or more atoms have been replaced by a stable (non-radioactive) isotope of that same element. Common isotopes used in this practice include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). This substitution creates a molecule that is chemically identical to its unlabeled counterpart but possesses a greater mass. This mass difference, while not significantly altering the compound's biological or chemical properties, allows it to be distinguished and traced using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In pharmaceutical research, these labeled compounds are pivotal. They serve as internal standards for quantitative bioanalysis, ensuring accuracy and precision in measuring drug concentrations in biological matrices. Furthermore, they are crucial in studies of absorption, distribution, metabolism, and excretion (ADME), providing a clear path to trace the fate of a drug molecule within a biological system.

Significance of Deuterium Labeling in Mechanistic and Analytical Studies

Deuterium (D), a stable isotope of hydrogen, is particularly significant in labeling studies. The replacement of a hydrogen atom with a deuterium atom doubles the mass of that specific atom, a substantial relative change that is easily detected by mass spectrometry. This mass shift is invaluable in metabolite identification studies, where co-administration of a 1:1 mixture of the parent drug and its deuterated version allows for the easy recognition of drug-related metabolites by their characteristic twin-peak isotopic pattern in the mass spectrum.

Beyond its use as a tracer, deuterium labeling can also elucidate reaction mechanisms through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and its cleavage often proceeds at a slower rate. By observing changes in reaction rates upon deuteration, researchers can infer the rate-determining steps of a chemical reaction or metabolic pathway. This has profound implications for understanding drug metabolism and designing more metabolically stable drug candidates.

Structural Relationship of Omeprazole (B731) Acid-d3 Methyl Ester Sulfide (B99878) to Parent Omeprazole and Related Compounds

Omeprazole Acid-d3 Methyl Ester Sulfide is a structurally complex molecule that is directly related to the widely used proton pump inhibitor, omeprazole. Its name reveals its constituent parts: a core structure related to omeprazole, a deuterium label (-d3), a methyl ester group, and a sulfide linkage. To fully appreciate its role, it is essential to understand its relationship with key related compounds.

Compound NameKey Structural FeatureRelationship to Target Compound
OmeprazoleSulfoxide (B87167)Parent drug
Omeprazole SulfideSulfideMetabolite and precursor
Omeprazole Acid Methyl Ester (Sulfoxide)Sulfoxide, methyl esterDerivative
This compoundSulfide, methyl ester, d3-labelTarget compound

Omeprazole is metabolized in the body to several compounds, with omeprazole sulfide being a key metabolite. nih.gov This conversion involves the reduction of the sulfoxide group in omeprazole to a sulfide. Beyond its role as a metabolite, omeprazole sulfide is also a crucial synthetic precursor in the manufacturing of esomeprazole, the (S)-enantiomer of omeprazole. nih.govresearchgate.net Its well-established presence as both a metabolite and a synthetic intermediate makes it a significant compound in the study of omeprazole.

While not a primary metabolite, Omeprazole Acid Methyl Ester represents a known chemical derivative of omeprazole. This compound retains the sulfoxide moiety of the parent drug but features a methyl ester group on the pyridine (B92270) ring. The existence of such derivatives highlights the chemical versatility of the omeprazole scaffold and the various analogs that can be synthesized for research purposes.

In the context of pharmaceutical manufacturing and quality control, impurities are any components present in the drug substance or drug product that are not the desired chemical entity. These can include starting materials, by-products, intermediates, degradation products, reagents, and catalysts. Regulatory agencies require strict monitoring and control of these impurities.

Deuterated compounds, such as this compound, play a vital role as analytical standards for the accurate identification and quantification of their unlabeled counterparts, which may be present as impurities or metabolites. synzeal.com Specifically, this compound serves as a labeled internal standard for its corresponding unlabeled molecule, Omeprazole Acid Methyl Ester Sulfide, which itself is an impurity or a metabolite related to omeprazole. The d3-label provides a distinct mass signature that allows for precise quantification in complex mixtures, such as in biological samples or in the bulk drug substance.

Rationale for Dedicated Academic Research on this compound

The rationale for dedicated research on a seemingly niche compound like this compound is multifaceted and deeply rooted in the requirements of modern analytical and metabolic science.

Enhancing Bioanalytical Accuracy: As an internal standard, the purity and precise characterization of this compound are paramount. Research into its synthesis and purification ensures the availability of a high-quality standard, which is fundamental for the validation of bioanalytical methods used in pharmacokinetic and drug metabolism studies of omeprazole and its related substances.

Metabolite Identification and Profiling: The use of deuterated standards is a powerful tool for identifying novel or unexpected metabolites. By comparing the mass spectrometric data of samples from subjects administered omeprazole with the fragmentation pattern of synthesized, labeled standards like this compound, researchers can confidently identify and structurally elucidate previously unknown metabolic pathways of the drug.

Impurity Profiling and Control: In pharmaceutical production, understanding and controlling impurity profiles is a critical regulatory requirement. Research on specific, labeled impurities provides the necessary tools for developing and validating analytical methods to monitor these impurities in the final drug product, ensuring its safety and efficacy.

In essence, while not a therapeutic agent itself, this compound is a critical research tool that underpins the safety, efficacy, and understanding of its parent drug, omeprazole.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19N3O4S B15143596 Omeprazole Acid-d3 Methyl Ester Sulfide

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]pyridine-3-carboxylate

InChI

InChI=1S/C18H19N3O4S/c1-10-15(19-8-12(16(10)24-3)17(22)25-4)9-26-18-20-13-6-5-11(23-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21)/i2D3

InChI Key

LIIBPAIRGUTVPL-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=NC=C(C(=C3C)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC

Origin of Product

United States

Synthetic Pathways and Chemical Transformations of Omeprazole Acid D3 Methyl Ester Sulfide

Precursor Synthesis and Functional Group Introduction

The foundational step in the synthesis is the construction of the core molecular framework, which is subsequently functionalized. This involves the synthesis of the main omeprazole (B731) sulfide (B99878) structure followed by the introduction of a chemical handle for the eventual carboxylic acid group.

The omeprazole sulfide core, chemically known as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, is assembled by coupling two primary heterocyclic intermediates: 2-mercapto-5-methoxybenzimidazole and 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine.

The synthesis of 2-mercapto-5-methoxybenzimidazole typically begins with p-anisidine. The process involves a sequence of standard organic reactions, as detailed in the table below.

Table 1: Synthetic Steps for 2-mercapto-5-methoxybenzimidazole

Step Reaction Key Reagents Purpose
1 Acetylation Acetic anhydride (B1165640), Glacial acetic acid Protection of the amino group of p-anisidine.
2 Nitration Conc. Nitric acid, Conc. Sulfuric acid Introduction of a nitro group ortho to the acetamido group.
3 Hydrolysis Hydrochloric acid or Claisen's alkali Removal of the acetyl protecting group to yield 4-methoxy-2-nitroaniline.
4 Reduction Stannous chloride (SnCl2) or catalytic hydrogenation Reduction of the nitro group to an amino group, forming 4-methoxy-1,2-phenylenediamine.

The second key intermediate, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine , is crucial for linking the pyridine (B92270) and benzimidazole (B57391) moieties. Its synthesis often starts from 3,5-dimethylpyridine (B147111) (3,5-Lutidine). cerritos.edu

Table 2: Synthetic Steps for 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine

Step Reaction Key Reagents Purpose
1 N-Oxidation Hydrogen peroxide, Acetic acid Formation of 3,5-dimethylpyridine-N-oxide.
2 Nitration Sulfuric acid, Nitric acid Introduction of a nitro group at the 4-position.
3 Methoxylation Sodium methoxide Substitution of the nitro group with a methoxy (B1213986) group.
4 Hydroxymethylation Acetic anhydride or Dimethyl sulfate (B86663) Rearrangement and functionalization to introduce a hydroxymethyl group at the 2-position, yielding 4-methoxy-3,5-dimethyl-2-pyridylmethanol. cerritos.educhemicalbook.com

With both precursors in hand, the omeprazole sulfide core is formed via a nucleophilic substitution reaction where the thiol group of 2-mercapto-5-methoxybenzimidazole displaces the chloride from 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine. nih.gov

"Omeprazole Acid" is not a standard intermediate. To synthesize it, a carboxylic acid group must be introduced onto the core structure. A plausible synthetic strategy involves modifying one of the methyl groups on the pyridine ring prior to the coupling step. Research has shown that the 5-methyl group of the pyridine ring in omeprazole can be oxidized to a carboxylic acid. google.com Therefore, a precursor such as 2-(chloromethyl)-4-methoxy-3-methylpyridine-5-carboxylic acid could be synthesized. This would involve the selective oxidation of the 5-methyl group of an earlier pyridine intermediate, a challenging but feasible transformation using strong oxidizing agents like potassium permanganate, before the final chlorination and coupling steps. This modified pyridine precursor would then be reacted with 2-mercapto-5-methoxybenzimidazole to yield the target "Omeprazole Acid Sulfide."

Deuterium (B1214612) Incorporation Strategies

Introducing deuterium into a molecule can be achieved either by direct H/D exchange on the final scaffold or by using deuterated reagents during the synthesis. For creating a d3-methyl group, the latter approach is significantly more practical and precise.

Direct deuteration of heterocyclic scaffolds can be accomplished under specific conditions. Base-catalyzed hydrogen-deuterium exchange is a known method for incorporating deuterium into pyridine rings. rsc.orgresearchgate.net By treating the omeprazole sulfide scaffold with a strong base in a deuterated solvent like DMSO-d6, protons at specific, acidic positions on the pyridine ring can be exchanged for deuterium atoms. rsc.org While this method allows for deuteration of the ring itself, it is not suitable for creating a deuterated methyl ester group.

The most direct and efficient method for producing the d3-methyl ester is to use a deuterated reagent during the final esterification step. This strategy ensures complete and specific incorporation of the CD3 group. Two primary deuterated reagents are suitable for this purpose:

Methanol-d4 (CD3OD) or Methanol-d3 (B56482) (CD3OH): This is used in acid-catalyzed esterification reactions (Fischer Esterification). The deuterated alcohol acts as the nucleophile, directly forming the d3-methyl ester. masterorganicchemistry.com

Iodomethane-d3 (B117434) (CD3I): This powerful methylating agent is used to alkylate the carboxylate salt of the target acid. guidechem.comclearsynthdeutero.com The reaction involves deprotonating the carboxylic acid with a base to form the carboxylate anion, which then attacks the iodomethane-d3 in a nucleophilic substitution reaction to form the ester. cdnsciencepub.comchemicalbook.com

Esterification Reactions for Methyl Ester Formation

The final step in the synthesis is the conversion of the carboxylic acid group of the "Omeprazole Acid Sulfide" intermediate into the target d3-methyl ester.

The Fischer-Speier esterification is a classic and effective method. organic-chemistry.org In this reaction, the carboxylic acid intermediate is heated with an excess of deuterated methanol (B129727) (CD3OH) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

Table 3: Fischer Esterification for d3-Methyl Ester Formation

Reactant 1 Reactant 2 Catalyst Product Byproduct

The reaction is an equilibrium process. To drive it towards the product, a large excess of methanol-d3 is typically used as the solvent, following Le Chatelier's principle. libretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the deuterated methanol. Subsequent proton transfer and elimination of a water molecule yield the final deuterated ester. masterorganicchemistry.com

Alternatively, the carboxylic acid can be deprotonated with a base like sodium hydride to form the corresponding sodium carboxylate. This salt is then treated with iodomethane-d3 (CD3I) to form the d3-methyl ester via an SN2 reaction. chemicalbook.com This method avoids the use of strong acids and the production of water.

Chemical Methodologies for Carboxylic Acid Methyl Esterification

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. For the synthesis of Omeprazole Acid-d3 Methyl Ester Sulfide, a carboxylic acid functional group on the benzimidazole precursor must be efficiently esterified. Several established methodologies are available for this purpose, each with distinct advantages regarding substrate compatibility, reaction conditions, and scalability. commonorganicchemistry.com

Fischer-Speier Esterification : This is a classic acid-catalyzed reaction involving the treatment of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or anhydrous hydrochloric acid (HCl). commonorganicchemistry.commdpi.com The reaction is reversible, and equilibrium is typically shifted toward the product by using a large excess of methanol, which can also serve as the solvent. mdpi.com

Alkylation with Diazomethane (B1218177) or Trimethylsilyldiazomethane (TMS-diazomethane) : Carboxylic acids react rapidly and quantitatively with diazomethane (CH₂N₂) in an ether solvent to produce methyl esters with excellent yields. jove.com The mechanism involves protonation of diazomethane by the acid, followed by an Sₙ2 attack by the carboxylate anion on the resulting methyldiazonium cation. jove.com While highly effective, diazomethane is toxic and potentially explosive, requiring specialized handling. jove.com TMS-diazomethane is often used as a safer alternative. commonorganicchemistry.com

Formation of Acid Chloride : A two-step process can be employed where the carboxylic acid is first converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The isolated acid chloride is then reacted with methanol, often in the presence of a non-nucleophilic base, to yield the methyl ester.

Steglich Esterification : This method is suitable for substrates that are sensitive to strong acids. commonorganicchemistry.com It utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in combination with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.comorganic-chemistry.org

Methylation with Dimethyl Carbonate or Dimethyl Sulfate : Dimethyl carbonate is considered a green and non-toxic methylating agent that can esterify carboxylic acids under basic catalysis, offering high selectivity. organic-chemistry.org Dimethyl sulfate is a powerful but more hazardous methylating agent. commonorganicchemistry.com

Table 1: Comparison of Common Methyl Esterification Methodologies

Methodology Reagents Advantages Disadvantages
Fischer-Speier Methanol, Strong Acid (e.g., H₂SO₄) Inexpensive, suitable for large scale. Requires harsh acidic conditions; reversible reaction. commonorganicchemistry.commdpi.com
Diazomethane/TMS-diazomethane CH₂N₂ or (CH₃)₃SiCHN₂ High yield, fast, mild conditions. Diazomethane is toxic and explosive; may alkylate other sites. commonorganicchemistry.comjove.com
Acid Chloride Formation SOCl₂ or (COCl)₂, then Methanol High yield, irreversible. Two-step process, generates corrosive byproducts. commonorganicchemistry.com
Steglich Esterification DCC or EDCI, DMAP, Methanol Mild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.com Stoichiometric byproducts can complicate purification.
Green Methylation Dimethyl Carbonate, Base Non-toxic reagent, high selectivity. organic-chemistry.org May require specific catalysts or conditions.

Optimization of Reaction Conditions for Yield and Purity of Esterified Products

For equilibrium-controlled processes like the Fischer esterification, Le Chatelier's Principle is a key consideration. The reaction between a carboxylic acid and an alcohol produces an ester and water. quora.com To maximize the yield of the ester, the equilibrium must be shifted to the right. This is commonly achieved by:

Using an Excess of a Reactant : Employing a large excess of methanol is a common strategy, as it is often inexpensive and can serve as the reaction solvent. mdpi.com

Removal of Water : Water produced during the reaction can be removed azeotropically using a Dean-Stark apparatus or by adding a water-scavenging agent. quora.com

Other critical parameters that must be optimized include:

Catalyst Concentration : The amount of acid catalyst must be sufficient to achieve a practical reaction rate without causing degradation of the starting material or product.

Temperature : Higher temperatures generally increase the reaction rate. However, the optimal temperature depends on the stability of the reactants and products and the boiling point of the solvent. mdpi.comangolaonline.net

Reaction Time : The reaction must be monitored (e.g., by thin-layer chromatography or HPLC) to determine the point of maximum conversion without the formation of significant byproducts from prolonged reaction times.

Table 2: Key Parameters for Optimizing Esterification Reactions

Parameter Effect on Reaction Optimization Strategy
Reactant Ratio Shifts equilibrium towards products. Use a large excess of the less expensive reactant (e.g., methanol). mdpi.com
Temperature Increases reaction rate. Determine the optimal temperature that maximizes conversion without causing degradation. angolaonline.net
Catalyst Loading Accelerates the rate at which equilibrium is reached. Use the minimum amount required for an efficient reaction to avoid side reactions. angolaonline.net
Water Removal Drives the reaction to completion. Employ azeotropic distillation or dehydrating agents. quora.com

Control of Sulfur Oxidation State during Synthesis

The target molecule is a sulfide (thioether). This requires the formation of a carbon-sulfur-carbon bond while preventing the sulfur atom from being oxidized to the sulfoxide (B87167) (as in Omeprazole) or the sulfone state.

Selective Synthesis of Sulfide (Thioether) over Sulfoxide and Sulfone Forms

The synthesis of the omeprazole sulfide backbone is a well-established process that inherently produces the desired thioether linkage. chemicalbook.com The reaction does not involve an oxidation step; rather, oxidation is a separate, subsequent process used to convert the sulfide precursor into omeprazole itself. google.comscispace.com

The core synthesis is a nucleophilic substitution reaction. It involves coupling two key heterocyclic intermediates:

A substituted benzimidazole thiol: 6-methoxy-d3-1H-benzoimidazole-2-thiol (the deuterated analogue of 2-mercapto-5-methoxybenzimidazole).

A substituted pyridine with a leaving group: 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine .

The reaction is typically carried out in a basic medium. A base, such as sodium hydroxide (B78521) (NaOH), is used to deprotonate the thiol group of the benzimidazole, forming a highly nucleophilic thiolate anion. chemicalbook.com This thiolate then attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride ion and forming the C-S bond of the thioether. chemicalbook.commdpi.com This method directly and selectively yields the sulfide form of the molecule.

Strategies to Prevent Undesired Oxidation Pathways

Since the desired product is the sulfide, the primary strategy is to avoid the introduction of oxidizing agents. The conversion of the sulfide to the sulfoxide (omeprazole) or sulfone requires a dedicated oxidation step, typically using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). chemicalbook.comgoogle.com By simply omitting this step, the sulfide remains as the final product.

However, to prevent unintentional oxidation, several precautions can be taken during the synthesis and workup:

Inert Atmosphere : Conducting the reaction under an inert atmosphere of nitrogen or argon minimizes contact with atmospheric oxygen, which can cause slow, undesired oxidation, particularly in the presence of trace metal impurities or upon exposure to light.

Degassed Solvents : Using solvents that have been degassed (purged with an inert gas) helps to remove dissolved oxygen.

Controlled Temperature : Avoiding excessively high temperatures during the reaction or purification can reduce the rate of potential side reactions, including oxidation.

Careful Workup : During the isolation and purification phases, prolonged exposure to air should be minimized. Prompt processing of the reaction mixture is advisable.

Use of Antioxidants : In some contexts, small amounts of antioxidants can be added to prevent oxidation of sensitive substrates, though this is less common if the above precautions are taken. google.com

Purification and Isolation Techniques for this compound

After the synthesis is complete, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and any byproducts. The techniques employed are standard for crystalline organic compounds.

Precipitation and Filtration : The crude sulfide product often precipitates from the reaction mixture upon cooling or by adding an anti-solvent (e.g., water). chemicalbook.com The solid is then collected by suction filtration. The collected solid, known as the filter cake, is washed with a suitable solvent, such as a mixture of an alcohol and water or another organic solvent, to remove soluble impurities. google.com

Recrystallization : This is a primary technique for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., methanol-water or ethanol). google.com As the solution cools slowly, the desired compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is critical for effective purification.

Column Chromatography : For achieving very high purity or for separating mixtures that are difficult to resolve by recrystallization, silica (B1680970) gel column chromatography can be employed. The crude mixture is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity, separating the components based on their differential adsorption to the stationary phase.

Drying : After isolation by filtration, the purified product is dried to remove residual solvents. This is typically done under vacuum at a slightly elevated temperature (e.g., 30-35°C) to ensure all volatile components are removed. google.com

The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity. google.com

Advanced Analytical Characterization Methodologies for Omeprazole Acid D3 Methyl Ester Sulfide

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for providing detailed molecular-level information. For isotopically labeled compounds like Omeprazole (B731) Acid-d3 Methyl Ester Sulfide (B99878), a combination of mass spectrometry and nuclear magnetic resonance spectroscopy is essential to confirm the molecular structure, the position of the isotopic label, and its purity.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone in the analysis of deuterated compounds, offering high sensitivity and specificity for molecular weight determination and structural characterization.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For Omeprazole Acid-d3 Methyl Ester Sulfide, HRMS is employed to confirm the successful incorporation of the three deuterium (B1214612) atoms by distinguishing its mass from the unlabeled analog and potential impurities.

The theoretical exact mass of this compound (C₁₇H₁₆D₃N₃O₂S) is calculated to be 332.1386 Da. hmdb.ca HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass with high precision, typically within a few parts per million (ppm). This accuracy allows for the confident determination of the elemental formula, confirming the presence of the deuterium atoms and differentiating the target compound from isobaric interferences. chemicalbook.comrsc.org

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₇H₁₆D₃N₃O₂S
Theoretical Exact Mass [M+H]⁺333.1459 Da
Observed Mass [M+H]⁺Within 5 ppm of theoretical
Elemental CompositionConfirmed

Note: The table is interactive and can be sorted.

Tandem Mass Spectrometry (MS/MS) is utilized to fragment a selected precursor ion and analyze the resulting product ions. This technique provides detailed structural information by revealing the molecule's fragmentation pathways. The fragmentation pattern of this compound is compared to its non-deuterated counterpart to confirm the location of the deuterium label.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound (m/z 333.1) is isolated and subjected to collision-induced dissociation (CID). The resulting fragments help to piece together the molecular structure. For instance, the fragmentation of omeprazole typically involves the formation of a key fragment ion at m/z 198, corresponding to the pyridinylmethyl moiety. researchgate.netresearchgate.net For the deuterated sulfide analog, specific fragments will show a mass shift of 3 Da if they retain the deuterated methoxy (B1213986) group, confirming the label's position on the benzimidazole (B57391) ring.

Table 2: Expected MS/MS Fragmentation Data

Precursor Ion (m/z)Key Fragment IonStructure of Fragment
333.1198.1[4-methoxy-3,5-dimethylpyridin-2-yl)methyl]⁺
333.1152.1[6-(methoxy-d3)-1H-benzo[d]imidazol-2-yl]⁺

Note: The table is interactive and can be sorted.

Isotope Ratio-Monitoring Mass Spectrometry is a specialized application that can precisely determine the isotopic purity of a labeled compound. This technique is critical for verifying the percentage of deuterium incorporation and ensuring the absence of significant amounts of unlabeled (d₀) or lesser-labeled (d₁, d₂) species. rsc.org

By analyzing the relative intensities of the mass spectral peaks corresponding to the different isotopologues (molecules that differ only in their isotopic composition), the deuterium enrichment can be quantified. For this compound, this analysis confirms that the isotopic purity meets the required specifications, which is often greater than 98%. whiterose.ac.uk This method is invaluable in metabolic studies where the deuterated compound is used as an internal standard or tracer, as the isotopic purity directly impacts the accuracy of quantitative results. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule in solution. It provides information about the chemical environment of specific nuclei, such as protons (¹H).

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. In the context of this compound, the ¹H NMR spectrum provides a fingerprint of the molecule's proton-containing regions.

The spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole and pyridine (B92270) rings, the methylene (B1212753) bridge protons, and the methyl groups. Crucially, the signal corresponding to the methoxy group on the benzimidazole ring (typically around 3.8 ppm in unlabeled omeprazole) will be absent, confirming the successful deuteration at this position. The integration of the remaining proton signals allows for the quantification of protons in different parts of the molecule, further corroborating the structure.

Table 3: Representative ¹H NMR Chemical Shift Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 8.2s1HPyridine-H
~ 7.5d1HBenzimidazole-H
~ 7.1d1HBenzimidazole-H
~ 6.9dd1HBenzimidazole-H
~ 4.1s2H-S-CH₂-
~ 3.7s3HPyridine-OCH₃
~ 2.2s3HPyridine-CH₃
~ 2.1s3HPyridine-CH₃

Note: The table is interactive and can be sorted. Chemical shifts are approximate and based on related structures.

Chromatographic Methodologies for Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification in various matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical method for the highly sensitive and selective quantification of this compound. The technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. researchgate.netnih.gov

In a typical LC-MS/MS method, the compound is first separated on a reversed-phase column (e.g., C18) and then ionized, usually by positive electrospray ionization (ESI+). scispace.comresearchgate.net The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte.

For this compound, the key advantage is its mass difference compared to the unlabeled analogue. The [M+H]+ ion will be 3 Daltons higher, allowing it to be distinguished and quantified even in the presence of its non-deuterated counterpart. nih.gov This makes it an ideal internal standard for quantitative bioanalytical studies. nih.govnih.gov

Parameter Typical Condition
Chromatography Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase Acetonitrile (B52724) and water/ammonium acetate (B1210297) buffer with formic acid
Ionization Mode Electrospray Ionization Positive (ESI+)
Precursor Ion ([M+H]⁺) m/z 333.4 (for C₁₆¹³CH₁₆D₃N₃O₂S)
Product Ion(s) Fragmentation of the pyridine or benzimidazole moiety
Detection Mode Multiple Reaction Monitoring (MRM)

Note: The specific mass-to-charge (m/z) values are predicted for the specified isotopic composition. The fragmentation pattern would be analogous to that of unlabeled Omeprazole Sulfide. scispace.comnih.gov

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for determining the purity of drug substances and for profiling any related impurities. sphinxsai.com A validated HPLC method can effectively separate this compound from starting materials, synthetic by-products, and degradation products. farmaciajournal.comresearchgate.net

The methods typically employ a reversed-phase C18 column with a gradient elution mobile phase, often consisting of acetonitrile and a phosphate (B84403) or triethylamine (B128534) buffer, to achieve optimal separation of all related substances. researchgate.net Detection is commonly performed at a wavelength around 280 nm or 305 nm, where the analyte exhibits strong UV absorbance. By comparing the peak area of the main component to the total area of all peaks, the purity can be accurately calculated. The method can be validated for linearity, accuracy, and precision to ensure reliable results. farmaciajournal.comnih.gov

Parameter Typical Condition
Chromatography Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and a buffered aqueous solution (e.g., pH 9.5 with triethylamine)
Flow Rate 0.8 - 1.0 mL/min
Detection UV at 280 nm or 305 nm
Column Temperature 25 °C

Note: These conditions are based on established methods for omeprazole and its related impurities. farmaciajournal.comresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) stands as a cornerstone for the analysis of omeprazole and its related substances, offering significant advantages in terms of resolution and speed over traditional High-Performance Liquid Chromatography (HPLC). bohrium.comchromatographyonline.com The application of UPLC is particularly crucial for resolving complex mixtures, such as those containing deuterated standards and their corresponding non-labeled counterparts.

Method development in UPLC for omeprazole often involves a Quality by Design (QbD) approach, which systematically explores variables like column type, column temperature, mobile phase pH, and gradient time to achieve optimal separation. nih.gov For instance, a study aimed at improving the analysis of omeprazole and its impurities utilized core-shell columns within a UPLC system to significantly reduce analysis time while maintaining high resolution. bohrium.com The final optimized method often employs a gradient elution with a phosphate buffer and an organic modifier like acetonitrile. nih.gov

A key aspect of UPLC is its ability to separate the analyte of interest from potential impurities and degradation products. In the context of this compound, this is critical for ensuring that the analytical signal is not compromised by co-eluting species. The high resolving power of UPLC, often coupled with photodiode array (PDA) and mass spectrometry (MS) detectors, allows for the confident identification and quantification of the deuterated standard. waters.com

Below is a representative table of UPLC method parameters that could be adapted for the analysis of this compound, based on established methods for omeprazole and its related compounds. researchgate.net

Table 1: Illustrative UPLC Method Parameters

Parameter Condition
Column Acquity UPLC HSS C18, 1.8 µm (100 x 2.1 mm)
Mobile Phase A 15 mM Phosphate Buffer (pH 7.8)
Mobile Phase B Acetonitrile
Gradient Optimized for resolution of omeprazole and related substances
Flow Rate 0.8 mL/min
Column Temperature 40°C
Detection UV at 302 nm and/or Mass Spectrometry

| Injection Volume | 3 µL |

The enhanced speed of UPLC also contributes to higher throughput in analytical laboratories, a significant advantage in large-scale studies. The reduced particle size of the stationary phase in UPLC columns (typically <2 µm) allows for faster separations without sacrificing efficiency. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) as an Alternative or Complementary Technique

While liquid chromatography is the predominant technique for the analysis of omeprazole and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can serve as a valuable alternative or complementary method, particularly for certain impurities or when derivatization is employed.

The volatility of the analyte is a primary consideration for GC-MS. While omeprazole itself is thermally labile, certain derivatives or related compounds may be amenable to GC-MS analysis. For instance, the analysis of fatty acid methyl esters by GC-MS is a well-established technique that demonstrates the capability of this method for specific compound classes. nih.gov In the context of this compound, its "methyl ester" moiety suggests potential suitability for GC-MS analysis, although this would need to be confirmed experimentally.

A significant advantage of GC-MS is its high sensitivity and the detailed structural information provided by mass spectrometry, especially with techniques like tandem mass spectrometry (MS/MS). nih.gov This can be crucial for the unambiguous identification of the deuterated compound and for distinguishing it from closely related structures.

However, challenges in GC-MS analysis can arise from the thermal degradation of the analyte in the injector or column. Therefore, careful optimization of the GC parameters, such as injector temperature and temperature programming, is essential. The use of a deuterated internal standard, like this compound, can help to compensate for variations in the analytical process. researchgate.net

Method Validation and Quality Control Considerations for Deuterated Analytical Standards

The use of deuterated compounds as analytical standards necessitates rigorous method validation and stringent quality control measures to ensure the reliability of analytical data. clearsynth.com Guidelines from regulatory bodies like the International Conference on Harmonisation (ICH) provide a framework for the validation of analytical procedures. europa.eu

Method validation for deuterated standards encompasses several key parameters:

Specificity: The analytical method must be able to unequivocally assess the deuterated analyte in the presence of components that may be expected to be present, including its non-labeled counterpart and potential impurities. nih.gov Chromatographic techniques like UPLC-MS are particularly powerful in demonstrating specificity. nih.gov

Linearity and Range: The method should demonstrate a linear relationship between the concentration of the deuterated standard and the analytical response over a defined range. demarcheiso17025.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. nist.gov Both are critical for ensuring the reliability of quantitative analyses. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the deuterated standard that can be reliably detected and quantified, respectively. nih.gov

Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage. nist.gov

A crucial quality control consideration for deuterated standards is the assessment of isotopic purity and the potential for isotopic exchange. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to inaccurate quantification. tandfonline.com Therefore, the isotopic purity of the standard must be carefully characterized and monitored.

Furthermore, matrix effects, where components of the sample matrix interfere with the ionization of the analyte in mass spectrometry, can be a significant issue. myadlm.org While deuterated internal standards are often used to compensate for these effects, it is not always a perfect correction, and a thorough investigation of matrix effects during method validation is essential. myadlm.org

The stability of the deuterated standard in the analytical solutions must also be evaluated to ensure that it does not degrade during sample preparation and analysis.

The following table summarizes key validation parameters and their importance in the context of deuterated analytical standards.

Table 2: Method Validation Parameters for Deuterated Standards

Validation Parameter Importance for Deuterated Standards
Specificity Ensures the signal is from the deuterated compound and not from the non-labeled analog or impurities.
Linearity Establishes the concentration range over which the method is reliable for quantification.
Accuracy Confirms the method provides true and accurate quantitative results for the deuterated standard.
Precision Demonstrates the reproducibility of the analytical method.
LOD/LOQ Defines the sensitivity of the method for the deuterated standard.
Robustness Assesses the reliability of the method under varied but controlled conditions.

| Isotopic Purity | Critical for preventing interference from the unlabeled compound and ensuring accurate quantification. |

Academic Research Applications of Omeprazole Acid D3 Methyl Ester Sulfide

Role as an Analytical Reference Standard

As a high-purity, stable isotope-labeled compound, Omeprazole (B731) Acid-d3 Methyl Ester Sulfide (B99878) serves as a critical reference standard in various analytical techniques. Its primary utility lies in its ability to enhance the accuracy and precision of quantitative measurements.

In quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving the most reliable results. Omeprazole Acid-d3 Methyl Ester Sulfide is ideally suited for this role when quantifying its non-labeled analogue, Omeprazole Acid Methyl Ester Sulfide, in complex biological matrices like plasma, urine, or tissue homogenates. researchgate.netcaymanchem.com

The key advantage of a SIL internal standard is that it shares nearly identical physicochemical properties with the analyte of interest. medchemexpress.com It co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. researchgate.net However, it is readily distinguishable from the unlabeled analyte by its higher mass-to-charge ratio (m/z) due to the presence of deuterium (B1214612) atoms. nih.govnih.gov By adding a known amount of this compound to every sample and standard, researchers can accurately correct for variations in sample extraction, handling, and instrument response. This normalization process significantly improves the accuracy, precision, and reproducibility of the bioanalytical method. researchgate.net

Table 1: Properties of this compound

Property Value
Chemical Name 4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinecarboxylic Acid-d3 Methyl Ester
CAS Number 1329797-04-7 pharmaffiliates.com
Molecular Formula C₁₈H₁₆D₃N₃O₄S pharmaffiliates.com
Molecular Weight 376.44 g/mol pharmaffiliates.com

| Typical Use | Intermediate in the preparation of labelled Omeprazole metabolites pharmaffiliates.com |

Beyond its use as an internal standard, this compound can also function as a primary calibration standard. For analytical methods designed to quantify its unlabeled counterpart, a series of calibration standards with known concentrations are required to generate a standard curve. The response of the analytical instrument to these standards is plotted against their concentration, creating a calibration curve that is then used to determine the concentration of the analyte in unknown samples.

The high purity and well-characterized nature of this compound make it suitable for the precise preparation of stock solutions and subsequent calibration standards. synzeal.com This ensures that the foundation of the quantitative assay is accurate, leading to reliable and defensible results in pharmaceutical quality control and research settings.

Investigations into Omeprazole Metabolism and Biotransformation Pathways

The metabolism of omeprazole is complex, involving multiple cytochrome P450 (CYP) enzymes, primarily CYP2C19 and CYP3A4, which produce several key metabolites. researchgate.netnih.gov Stable isotope tracers are powerful tools for unraveling these intricate biotransformation pathways. springernature.comuq.edu.au

The use of stable isotope-labeled compounds like D3-omeprazole has proven to be a highly effective strategy for identifying and confirming the structure of drug metabolites. springernature.com In a notable study, researchers co-administered omeprazole and its stable isotope D3-omeprazole to mice to explore its metabolites in both brain and plasma. nih.govnih.govresearchgate.net This approach relies on the unique signature provided by the mass difference between the labeled and unlabeled compounds. Any true metabolite of omeprazole will appear as a pair of peaks in the mass spectrum, separated by 3 Daltons, which corresponds to the three deuterium atoms. nih.gov

This technique, known as stable isotope ratio-patterning liquid chromatography-mass spectrometry, enabled the identification of a total of seventeen metabolites, revealing new biotransformation pathways. nih.govnih.gov this compound serves as a crucial reference material in such studies, helping to definitively identify one of the many potential metabolic products by comparing its chromatographic retention time and mass fragmentation pattern with those of the metabolite detected in vivo or in vitro.

One of the known metabolic pathways for omeprazole involves the oxidation of a methyl group on the pyridine (B92270) ring to a carboxylic acid, forming a metabolite known as omeprazole acid. osti.gov The compound "this compound" is a methyl ester of this acid metabolite. This specific structure makes it an ideal tracer for investigating the potential for esterification and de-esterification (hydrolysis) reactions within biological systems.

By using the deuterated ester as a substrate in in vitro models (such as liver microsomes or hepatocytes), researchers can track its fate. The hydrolysis of the ester back to the carboxylic acid metabolite could be monitored, and the enzymes responsible for this conversion (e.g., carboxylesterases) could be identified. Conversely, it could be used in studies designed to see if the omeprazole acid metabolite can be esterified in vivo, a less commonly studied conjugation pathway.

Omeprazole is a sulfoxide (B87167), and its metabolism can involve both oxidation to a sulfone and reduction to a sulfide (thioether). researchgate.netnih.gov The formation of omeprazole sulfide is a significant metabolic pathway. researchgate.net Studies using isolated perfused rat liver have shown that the production of the sulfide metabolite is highly dependent on oxygen levels, becoming detectable only under hypoxic (low oxygen) conditions. nih.gov

This compound is an essential tool for probing the intricacies of this reductive pathway in in vitro metabolic models. By incubating this stable isotope-labeled compound with human liver microsomes, researchers can precisely quantify the formation of various downstream products related to the sulfide moiety. nih.govnih.gov This allows for detailed kinetic studies to determine the specific enzymes involved and how factors like oxygen tension or the presence of co-factors influence the rate of sulfide metabolism. nih.gov This knowledge is critical for understanding the complete metabolic profile of omeprazole and how it might be altered in different physiological or disease states.

Table 2: Major Metabolic Pathways of Omeprazole

Metabolic Pathway Primary Enzyme(s) Key Metabolite(s)
5-Hydroxylation CYP2C19 nih.gov 5-Hydroxyomeprazole
Sulfoxidation CYP3A4 nih.gov Omeprazole sulfone
Reduction Various (Hypoxia-dependent) nih.gov Omeprazole sulfide

| Oxidation of Pyridine Methyl | CYP enzymes | Omeprazole carboxylic acid osti.gov |

Studies on Impurity Genesis and Control in Pharmaceutical Synthesis

The synthesis of a pharmaceutical compound like omeprazole is a complex process that can result in the formation of various impurities. These can arise from starting materials, intermediates, side reactions, or degradation of the final product. The control of these impurities is critical to ensure the safety and efficacy of the drug. Isotopically labeled compounds, such as this compound, serve as invaluable tools in these studies. They function as internal standards in analytical methods, helping to accurately identify and quantify process-related impurities.

Identification and Characterization of Omeprazole Process-Related Impurities

The manufacturing process of omeprazole can lead to several process-related impurities. These include starting materials, by-products from unintended reaction pathways, and degradation products formed under various stress conditions such as acid, base, oxidation, heat, and light. figshare.comrsc.org The identification and characterization of these impurities are crucial for controlling the quality of the final drug product. synthinkchemicals.com

Commonly identified impurities in omeprazole synthesis include sulfone and sulfide derivatives. For instance, incomplete oxidation of the sulfide intermediate or over-oxidation to the sulfone can lead to the formation of related impurities. scispace.com Forced degradation studies have been instrumental in identifying a range of degradation products under various stress conditions. figshare.comrsc.org

Stable isotope-labeled internal standards, such as this compound, are critical in the analytical procedures used to identify and characterize these impurities. By providing a distinct mass signal, they allow for precise quantification and help in elucidating the structures of unknown impurities through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

Below is a table of some known process-related and degradation impurities of omeprazole.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Type
Omeprazole SulfideC17H19N3O2S329.42Process-Related
Omeprazole Sulfone (Ufiprazole)C17H19N3O4S361.42Process-Related/Degradation
5-Methoxy-1H-benzimidazole-2-thiol (Impurity A)C8H8N2OS180.23Process-Related
Omeprazole-N-OxideC17H19N3O4S361.42Degradation
4-Methoxy-3,5-dimethylpyridine 1-OxideC8H11NO2153.18Process-Related

Mechanistic Studies of Impurity Formation Reactions

Understanding the mechanisms by which impurities are formed is fundamental to developing strategies to control them. Impurities in omeprazole can arise from various reaction pathways during synthesis and storage. For example, the oxidation of the sulfide intermediate to the desired sulfoxide (omeprazole) is a critical step. Incomplete oxidation results in the sulfide impurity, while over-oxidation leads to the formation of the sulfone impurity. scispace.com

Degradation pathways are another significant source of impurities. Omeprazole is known to be unstable in acidic conditions and is also sensitive to light and heat. unina.it Studies have shown that under acidic conditions or upon exposure to light, omeprazole can degrade into various products, including the sulfide and benzimidazolone derivatives. unina.itresearchgate.net The formation of omeprazole sulfone is a primary metabolic pathway mediated by the enzyme CYP3A4, while the reductive formation of the sulfide metabolite can occur under hypoxic conditions. nih.govnih.gov

Isotopically labeled compounds are crucial for probing these reaction mechanisms. For instance, using a deuterated precursor allows researchers to track the fate of specific atoms throughout a reaction sequence, providing insights into bond-forming and bond-breaking steps. This information is vital for optimizing reaction conditions to minimize the formation of unwanted by-products.

Development of Analytical Methods for Impurity Detection and Quantification

To ensure the quality and safety of omeprazole, robust analytical methods are required to detect and quantify any impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed for this purpose. farmaciajournal.comresearchgate.net These methods are developed to provide high resolution and sensitivity for separating omeprazole from its various process-related and degradation impurities.

A typical HPLC method for omeprazole impurity profiling involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). farmaciajournal.com Gradient elution is often used to achieve optimal separation of all impurities within a reasonable analysis time. farmaciajournal.com Detection is commonly performed using a UV detector at a wavelength where omeprazole and its impurities exhibit significant absorbance. farmaciajournal.com

The use of an internal standard is crucial for accurate quantification in these methods. A stable isotope-labeled compound like this compound is an ideal internal standard because it has nearly identical chemical and physical properties to the analyte but can be distinguished by its mass in a mass spectrometer. This allows for correction of any variations in sample preparation or instrument response, leading to highly accurate and precise results.

The table below summarizes typical parameters for an HPLC method used for omeprazole impurity analysis. farmaciajournal.com

ParameterValue
ColumnZorbax Extend C18 (150mm x 4.6 mm, 5µm)
Mobile PhaseAcetonitrile and Water with 1% Triethylamine (B128534) (pH 9.5)
Flow Rate0.8 mL/min
DetectionUV at 280 nm
Injection Volume20 µL

Mechanistic Chemical Research and Reaction Pathway Probing

Beyond its role in pharmaceutical quality control, this compound and other isotopically labeled analogues are valuable tools in fundamental chemical research. They are instrumental in probing reaction mechanisms and understanding the intricate details of chemical transformations.

Deuterium Isotope Effects on Reaction Rates and Mechanisms

The substitution of a hydrogen atom with its heavier isotope, deuterium, can have a measurable effect on the rate of a chemical reaction, particularly if the bond to that hydrogen is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. nih.govresearchgate.net

In the context of omeprazole, deuterium labeling can be used to study the mechanisms of its metabolism by cytochrome P450 enzymes. nih.gov For example, if the hydroxylation of a methyl group is the rate-limiting step in the metabolism of omeprazole, replacing the hydrogens on that methyl group with deuterium would be expected to slow down the reaction. By measuring the rates of metabolism for both the deuterated and non-deuterated compounds, researchers can gain insights into the transition state of the reaction and confirm the involvement of C-H bond cleavage in the rate-determining step. nih.gov

A study on the metabolism of omeprazole in mice utilized D3-omeprazole to identify new metabolites in the brain and plasma. nih.gov The distinct mass difference of 3 daltons between the metabolites of omeprazole and D3-omeprazole facilitated their identification. nih.gov This approach demonstrates the power of stable isotope labeling in tracing metabolic pathways. nih.gov

Computational Chemistry and Density Functional Theory (DFT) Studies Applied to Omeprazole and its Derivatives

Computational chemistry provides a theoretical framework for understanding the structures, properties, and reactivity of molecules. Density Functional Theory (DFT) is a particularly powerful computational method used to investigate the electronic structure and energetics of molecules, including complex drug molecules like omeprazole and its derivatives. plos.orgnih.gov

DFT calculations can be used to model the geometries of different conformations of omeprazole, calculate their relative stabilities, and predict their spectroscopic properties. plos.org These theoretical calculations can complement experimental data and provide a deeper understanding of the molecule's behavior.

In the context of reaction mechanisms, DFT can be used to map out the entire energy landscape of a chemical reaction, including the structures and energies of reactants, transition states, and products. acs.org This allows researchers to calculate reaction barriers and determine the most likely reaction pathway. acs.org For example, DFT studies have been applied to investigate the metabolic selectivity of omeprazole by P450 enzymes, helping to explain why certain positions on the molecule are more susceptible to oxidation than others. acs.org While specific DFT studies on this compound are not widely reported, the principles can be extended to understand the effects of isotopic substitution on the vibrational frequencies and zero-point energies of the molecule, which are the underlying basis of the kinetic isotope effect.

The following table presents some calculated properties for omeprazole and its analogues from a computational study. nih.gov

CompoundDipole Moment (Debye)HOMO-LUMO Gap (eV)Binding Energy (kcal/mol)
Omeprazole (OMP)4.398--7.1
OMP3-4.425-7.3
OMP19-4.612-8.3
OMP21-4.520-8.1

Future Perspectives and Emerging Research Directions

Innovations in Deuterium (B1214612) Labeling Synthesis for Complex Pharmaceutical Compounds

The synthesis of deuterium-labeled compounds is a cornerstone of modern pharmaceutical research, offering significant advantages in studying drug metabolism and pharmacokinetics. pharmaceutical-technology.comacs.org The replacement of hydrogen with its stable isotope, deuterium, can lead to improved metabolic stability and altered absorption, distribution, metabolism, and excretion (ADME) properties due to the kinetic isotope effect. acs.orgresearchgate.net This has spurred innovation in labeling methodologies for complex molecules.

Recent advancements are moving beyond traditional methods, which often rely on expensive deuterium gas or stoichiometric deuteride (B1239839) reagents. researchgate.net Key areas of innovation include:

Late-Stage Functionalization: A primary goal is the introduction of deuterium at a late stage in the synthesis process. This approach, often utilizing C-H activation mechanisms, is highly efficient as it avoids the need for lengthy de novo synthesis of labeled precursors. acs.org

Catalysis: The use of molecular catalysts, including those based on nanomaterials, photocatalysis, and electrocatalysis, is becoming more prevalent for isotope exchange reactions. acs.org These methods offer greater selectivity and efficiency.

Microwave-Assisted Synthesis: The application of laboratory microwave technology has significantly accelerated the preparation of deuterated substances through hydrogen/deuterium (H/D) exchange reactions.

Methods for introducing deuterium into a molecule are diverse and continue to expand. clearsynth.com

Synthesis MethodDescription
Hydrogen Isotope Exchange (HIE) Direct exchange of a hydrogen atom for a deuterium atom on the target molecule or a late-stage intermediate.
Reductive Deuteration The use of deuterium-containing reagents to reduce a functional group, thereby incorporating deuterium. researchgate.net
Halogen/Deuterium Exchange Replacement of a halogen atom (e.g., bromine, iodine) with a deuterium atom.
Biosynthesis Feeding deuterated precursors to living organisms or cells and subsequently isolating the labeled metabolites. clearsynth.com

These evolving synthetic strategies are crucial for producing complex deuterated molecules like Omeprazole (B731) Acid-d3 Methyl Ester Sulfide (B99878), making them more accessible for advanced research applications.

Integration of Advanced Analytical Platforms for Multi-Omics Approaches in Chemical Biology

The study of complex biological systems necessitates a comprehensive approach that extends beyond single-data-type analysis. Multi-omics, the integration of data from various "omics" fields such as genomics, proteomics, and metabolomics, provides a more holistic understanding of cellular functions and disease mechanisms. nih.govbeckman.com Advanced analytical platforms are central to this integration, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy being particularly vital for studies involving isotopically labeled compounds. rsc.org

The integration of these platforms allows researchers to trace the metabolic fate of deuterated compounds, providing insights into biological pathways and regulatory networks. nih.gov For instance, deuterium-labeled molecules can be used as internal standards in quantitative mass spectrometry for precise measurement of their non-labeled counterparts. acs.org

Several web-based platforms and software suites have been developed to facilitate the analysis and integration of multi-omics data.

Platform/SoftwarePrimary FunctionRelevant Omics Fields
OmicsAnalyst User-friendly platform for integrating and analyzing multi-omics data with a focus on clinical research. mdpi.comGenomics, Transcriptomics, Proteomics, Metabolomics
Proteome Discoverer Software to identify and quantify proteins in complex biological samples. thermofisher.comProteomics
mixOmics Provides statistical methods for the exploration and integration of multi-omics datasets. nih.govGenomics, Transcriptomics, Proteomics, Metabolomics
MetaboAnalyst A comprehensive web-based platform for metabolomics data analysis. nih.govMetabolomics

These tools enable researchers to connect changes across different biological layers—from genes to proteins to metabolites—thereby elucidating the systemic impact and mechanism of action of pharmaceutical compounds. nih.govmdpi.com

Deeper Exploration of Impurity Profiles in Novel Omeprazole Formulations

Pharmaceutical impurities are substances that coexist with the active pharmaceutical ingredient (API) and can form during synthesis or upon aging. researchgate.net The characterization and control of these impurities are critical for drug quality, safety, and regulatory assessment. researchgate.net Omeprazole and its related compounds are known to have several process-related impurities. farmaciajournal.com

Common impurities in omeprazole formulations include products of incomplete oxidation or overoxidation, such as the corresponding sulfide and sulfone derivatives. researchgate.netscispace.comsphinxsai.com Omeprazole sulfide, the non-deuterated analog of the subject compound, is recognized as a potential impurity in commercial omeprazole preparations. caymanchem.com

Advanced analytical techniques are essential for the separation and quantification of these impurities. High-performance liquid chromatography (HPLC), particularly in a reversed-phase gradient mode (RP-HPLC), is a widely used method for this purpose. researchgate.netfarmaciajournal.com A validated RP-HPLC method can effectively separate omeprazole from its various process-related impurities, allowing for precise quality control. farmaciajournal.com

Omeprazole-Related ImpurityCommon NameReason for Presence
Omeprazole SulfidePyrmetazolePrecursor and product of incomplete oxidation. scispace.comcaymanchem.com
Omeprazole SulfoneN/AProduct of overoxidation. researchgate.netsphinxsai.com
Lanso SulphideN/AImpurity related to a similar proton pump inhibitor. scispace.com
N-Oxide DerivativesN/AFormed during oxidation steps. researchgate.netsphinxsai.com

The synthesis of deuterated standards, such as Omeprazole Acid-d3 Methyl Ester Sulfide, provides an invaluable tool for the accurate quantification of the corresponding non-labeled impurities in bulk drug manufacturing and final formulations. semanticscholar.org

Expanding the Utility of this compound in Systems Chemistry and Chemical Biology Research

The application of isotopically labeled compounds is expanding beyond their traditional use in pharmacokinetic studies. This compound is primarily intended for use as an internal standard for the quantification of its non-labeled analog, omeprazole sulfide, by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com This role is critical for accurately assessing impurity levels and for studying the metabolism of omeprazole, for which omeprazole sulfide is an active metabolite. caymanchem.com

In the broader context of systems chemistry and chemical biology, the utility of such labeled compounds can be expanded.

Metabolic Flux Analysis: As a stable isotope-labeled tracer, it can be used to follow the transformation of the sulfide metabolite within complex biological systems, helping to map metabolic pathways quantitatively. clearsynth.com

Target Engagement Studies: Deuterium labeling can be used to investigate protein-ligand interactions, helping to determine the binding affinity and site of drugs on their target proteins. clearsynth.com

Mechanism of Action Elucidation: By tracking the labeled molecule and its metabolites, researchers can gain a deeper understanding of the biochemical cascades initiated by the parent drug, omeprazole. nih.gov

The stability imparted by deuterium labeling makes these compounds robust probes for exploring dynamic biological processes, contributing to a more comprehensive, systems-level understanding of drug action and cellular metabolism. researchgate.net

Q & A

Basic Research Questions

Q. How can Omeprazole Acid-d3 Methyl Ester Sulfide be quantified in pharmacokinetic studies?

  • Methodological Answer : Use high-performance liquid chromatography with ultraviolet detection (HPLC-UV) modified to resolve deuterated analogs. Adjust the wavelength to 302 nm for enhanced sensitivity and specificity. Incorporate deuterated internal standards (e.g., Omeprazole-d3 sulfone) to minimize matrix effects and improve accuracy .

Q. What solvents are optimal for purifying this compound?

  • Methodological Answer : Solubility is temperature-dependent and highest in methanol, ethanol, and n-propanol. Use the modified Apelblat equation to model solubility across temperatures (280.35–319.65 K). For purification, prioritize solvents with high solubility gradients (e.g., methanol) to maximize yield during recrystallization .

Q. What synthetic strategies are used to prepare this compound?

  • Methodological Answer : Deuteration is achieved via isotopic exchange or custom synthesis using deuterated precursors (e.g., methyl-d3 esters). Validate deuteration efficiency using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm >98% isotopic purity .

Advanced Research Questions

Q. How do thermodynamic properties influence the dissolution of this compound?

  • Methodological Answer : Calculate Gibbs energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of dissolution using van’t Hoff analysis. The process is endothermic, with enthalpy contributing ~54% to ΔG°, indicating energy absorption dominates dissolution. Use the Buchowski–Ksiazaczak khe equation for systems with non-ideal solubility behavior .

Q. How can co-elution of deuterated and non-deuterated analogs be resolved in chromatographic analysis?

  • Methodological Answer : Optimize HPLC mobile phase composition (e.g., acetonitrile-phosphate buffer gradients) and column chemistry (C18 with 5 µm particle size). Adjust retention times by varying pH (e.g., 7.0–7.5) to separate this compound from its non-deuterated counterpart .

Q. What is the impact of deuteration on the metabolic stability of this compound?

  • Methodological Answer : Conduct comparative in vitro metabolism assays (e.g., human hepatocyte incubations). Monitor deuterium kinetic isotope effects (KIE) using LC-MS/MS. Deuteration typically reduces metabolic clearance by stabilizing C-D bonds, extending half-life in hepatic microsomes .

Q. How are impurity profiles validated for this compound under pharmacopeial guidelines?

  • Methodological Answer : Follow European Pharmacopoeia Monograph criteria (e.g., impurity thresholds NMT 0.1%). Use HPLC-UV to detect sulfone derivatives and methyl ester analogs. Calibrate against certified reference materials (CRMs) for accuracy, ensuring resolution of all peaks in a single run .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.